(R)-Zearalenone -

(R)-Zearalenone

Catalog Number: EVT-13577734
CAS Number:
Molecular Formula: C18H22O5
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zearalenone is predominantly synthesized by fungi in the Fusarium genus. The environmental conditions such as temperature and humidity significantly influence its production, with higher levels observed in warm, humid climates. This mycotoxin poses a risk to animal health due to its estrogenic effects, which can result in infertility and other breeding problems .

Classification

Chemically, zearalenone is classified as a secondary metabolite and is recognized for its significant estrogenic activity. Its structure closely resembles that of natural estrogens, allowing it to bind to estrogen receptors effectively . The compound's CAS registry number is 17924-92-4, with a molecular formula of C18H22O5 and a molecular weight of approximately 318.364 g/mol .

Synthesis Analysis

Methods

The synthesis of (R)-zearalenone has been explored through various synthetic routes. Notably, Hegedus et al. reported a synthesis involving palladium-catalyzed Stille coupling. This method begins with the preparation of vinyl tin fragments that undergo several transformations including hydrolysis and oxidation to yield the desired compound .

Technical Details

The synthesis typically involves multiple steps:

  1. Formation of α,β-unsaturated ketones through gas-phase dehydrogenation.
  2. Michael addition reactions using diethyl malonate.
  3. Protection and deprotection strategies to stabilize reactive intermediates.
  4. Final cyclization steps that yield zearalenone through intramolecular reactions facilitated by specific catalysts .
Molecular Structure Analysis

Structure

(R)-Zearalenone's molecular structure features a complex arrangement with multiple hydroxyl groups and a lactone ring. The specific stereochemistry contributes to its biological activity, particularly its estrogenic properties.

Data

  • Molecular Formula: C18H22O5
  • Molecular Weight: 318.364 g/mol
  • Melting Point: 164–165 °C
  • Appearance: White crystalline solid .
Chemical Reactions Analysis

Reactions

Zearalenone undergoes various chemical reactions that can modify its structure and biological activity. Notably:

  • Hydrolysis can occur under alkaline conditions, leading to the formation of derivatives.
  • Photochemical transformations can convert trans-zearalenone into cis-zearalenone upon exposure to ultraviolet light .

Technical Details

These reactions are essential for understanding zearalenone's stability and degradation pathways in environmental contexts. For example, the lactone bond is particularly susceptible to hydrolysis, which can reduce toxicity levels in contaminated substrates .

Mechanism of Action

Process

The mechanism by which (R)-zearalenone exerts its effects involves binding to estrogen receptors in target tissues. This binding mimics the action of natural estrogens, leading to alterations in gene expression that affect reproductive functions.

Data

Research indicates that α-zearalenol, a metabolite of zearalenone, binds with even greater affinity to estrogen receptors than the parent compound itself. This reinforces the need for careful monitoring of zearalenone levels in agricultural products due to its potential health impacts on livestock and humans alike .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in methanol, ethanol, acetone; slightly soluble in hexane.
  • Melting Point: 164–165 °C.
  • Specific Rotation: [α]25 D –170.5° (c = 1.0 mmol/L in methanol) .

Chemical Properties

Zearalenone is stable under certain conditions but can degrade when exposed to high temperatures or specific solvents. Its reactivity profile includes susceptibility to hydrolysis and photochemical changes that can alter its toxicological properties .

Applications

Scientific Uses

(R)-Zearalenone has garnered attention not only due to its toxicity but also for its potential applications in research:

  • Toxicological studies: Understanding the effects of mycotoxins on animal health.
  • Biochemical research: Investigating mechanisms of hormone action and receptor binding.
  • Agricultural safety assessments: Evaluating risks associated with contaminated crops.
Biosynthesis and Fungal Metabolic Engineering

Polyketide Synthase Pathways in Fusarium spp.

The biosynthesis of (R)-zearalenone proceeds via a complex polyketide pathway requiring two distinct polyketide synthases (PKSs) and several modifying enzymes:

  • Core PKS Machinery: Genetic disruption experiments have unequivocally demonstrated that two PKS genes, PKS4 (ZEA2) and PKS13 (ZEA1), are essential for ZEN biosynthesis in F. graminearum [1] [2] [4]. PKS13 (a non-reducing PKS) is responsible for assembling the initial polyketide chain from acetate and malonate units. This chain undergoes folding and lactonization to form the resorcylic acid lactone backbone. PKS4 (a highly reducing PKS) is believed to act either earlier in the pathway, potentially synthesizing a starter unit, or in a subsequent modification step [4]. Single-gene knockout mutants of either PKS4 or PKS13 are completely incapable of producing ZEN or detectable intermediates under inducing conditions [2] [4].

  • The ZEN Gene Cluster: These PKS genes reside within a ~50 kb co-regulated gene cluster on chromosome 2 in F. graminearum. Key cluster components include:

  • PKS13 (ZEA1): Encodes the non-reducing PKS (KS-AT-ACP domains).
  • PKS4 (ZEA2): Encodes the reducing PKS (KS-AT-ACP-KR-DH-ER domains).
  • ZEB1: Encodes a putative isoamyl alcohol oxidase homolog. Functional characterization shows ZEB1 catalyzes the oxidation of β-zearalenol (β-ZOL) to zearalenone (ZEN), the final step in the pathway [4].
  • ZEB2: Encodes a bZIP transcription factor acting as the master regulator of the cluster [4] [8].Co-expression analysis confirms these four core genes (PKS13, PKS4, ZEB1, ZEB2) are transcribed together under ZEN-inducing conditions, forming the functional core of the biosynthetic unit [2] [4].

  • Post-PKS Modifications: After assembly by the PKSs, the initial polyketide undergoes several enzymatic modifications:

  • Reduction: A ketoreductase activity (potentially intrinsic to PKS4 or provided by another enzyme) generates zearalenol isomers (α/β-ZOL).
  • Oxidation: The enzyme ZEB1 specifically oxidizes β-zearalenol (β-ZOL) to ZEN [4]. While α-ZOL is also formed, it is not the direct precursor to ZEN in this pathway.
  • Conjugation: Although not part of the core biosynthesis, fungi (and plants) can produce conjugated forms like ZEN-14-sulfate (ZEN-14-S), ZEN-14-glucoside (ZEN-14-G), and ZEN-16-glucoside (ZEN-16-G) as potential detoxification products [5]. Species like Aspergillus oryzae (ZEN-14-S) and Rhizopus oryzae (ZEN-14-G, ZEN-16-G) efficiently perform these conjugations [5].

Table 1: Core Genes in the Zearalenone Biosynthetic Cluster of Fusarium graminearum

Gene NameLocus Tag (Fg)Protein TypeKey Domains (if PKS)Essential for ZEN?Primary Function in Pathway
PKS13/ZEA1Fg02395Non-reducing PKSKS, AT, ACPYesAssembling core polyketide backbone/lactonization
PKS4/ZEA2Fg02396Reducing PKSKS, AT, ACP, KR, DH, ERYesSynthesis of starter unit or chain modification
ZEB1Fg02397Isoamyl Alcohol Oxidase HomologFAD-binding domainYesOxidation of β-ZOL to ZEN
ZEB2Fg02398bZIP Transcription FactorBasic region, Leucine ZipperYesMaster transcriptional activator of the cluster

Genetic Regulation of (R)-Zearalenone Production

Transcription of the ZEN biosynthetic cluster is under sophisticated hierarchical control:

  • Master Regulator ZEB2: The bZIP transcription factor ZEB2 is the central positive regulator. It binds directly to promoter regions within the cluster, activating transcription of PKS13, PKS4, ZEB1, and crucially, its own gene (ZEB2) [4] [8]. This autoregulatory loop is critical for sustained high-level expression under permissive conditions. Disruption of ZEB2 abolishes transcription of all other cluster genes and ZEN production [4].

  • Alternative Splicing of ZEB2: A key layer of regulation involves alternative transcription initiation of the ZEB2 gene. This results in two protein isoforms:

  • Zeb2L (Long isoform): Functions as the transcriptional activator.
  • Zeb2S (Short isoform): Lacks the activation domain.Zeb2S heterodimerizes with Zeb2L, forming a complex that inhibits the transcriptional activity of Zeb2L. The ratio of Zeb2L to Zeb2S isoforms therefore dictates the overall activation state of the cluster [8].

  • Repressive Role of cAMP-PKA Signaling: Cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) signaling acts as a potent negative regulator of ZEN biosynthesis. Genetic disruption of PKA catalytic subunits (CPKs) or regulatory subunits (PKR) in F. graminearum leads to increased ZEN production. Mechanistically, the PKA pathway specifically:

  • Represses ZEB2L Transcription: Reducing the level of the activator isoform.
  • Affects Zeb2L Protein Stability/Activity: Likely via phosphorylation, further diminishing the activator's function [8].Elevated cAMP levels or constitutive PKA activation therefore suppress ZEN synthesis, while PKA inhibition relieves this repression.
  • Nutrient Sensing (AreA/Nitrogen): While less direct than ZEB2 or PKA, global nutrient regulators influence ZEN. The GATA-type transcription factor AreA, a key regulator of nitrogen metabolism, impacts secondary metabolite production. Under nitrogen-limiting conditions, AreA activity influences (often promotes, depending on the specific conditions and genetic background) the expression of toxin genes, potentially including those in the ZEN cluster, although its specific binding to the ZEN cluster promoters needs further validation [8].

Role of Environmental Stressors in Biosynthetic Activation

ZEN production is highly responsive to environmental cues, often linked to stressors encountered during plant infection or saprophytic growth on stored grain:

  • Nutrient Availability:
  • Carbon Source: ZEN production is typically higher on complex carbon sources like maize or wheat kernels or in media containing cereal carbohydrates (e.g., maltose) compared to simple sugars like glucose [1].
  • Nitrogen Limitation: Low nitrogen availability is a potent inducer of the ZEN cluster, consistent with the role of AreA and the general induction of secondary metabolism under nutrient stress [1] [4]. Cultivation on polished rice or defined low-nitrogen media reliably induces high ZEN yields [1].
  • Lipid Content: Some evidence suggests substrates with higher lipid content may support greater ZEN production, possibly related to the fatty acid/polyketide origin of the molecule.

  • Ambient pH: Extracellular pH significantly influences cluster gene expression. Transcription of PKS4, PKS13, and ZEB2 is generally highest under near-neutral to slightly alkaline conditions (pH 7-8) and strongly repressed under acidic conditions (pH < 6) [4] [8]. This suggests pH-sensing signaling pathways (e.g., involving PacC) indirectly modulate ZEB2 activity or expression.

  • Oxidative Stress: Conditions generating reactive oxygen species (ROS), such as exposure to hydrogen peroxide (H₂O₂) or during active plant defense responses, can stimulate ZEN biosynthesis [4] [6]. This links toxin production to the fungal response to host-derived oxidative bursts.

  • Water Activity (aw) and Temperature: Moderate water stress (common in stored grains) and temperatures around 25°C are generally optimal for ZEN production [1] [7] [10]. High temperatures (> 28°C) and very low aw usually suppress synthesis.

  • Fungal Developmental Stage: ZEN production is primarily associated with the stationary phase of fungal growth in culture and correlates with specific developmental stages during plant infection, often coinciding with sporulation or late infection phases [4].

Comparative Genomics of Zearalenone-Producing Fungi

The capacity to produce ZEN is not uniform across all Fusarium species and comparative genomics reveals insights into the evolution of this trait:

  • Phylogenetic Distribution: ZEN production is primarily associated with species within the F. graminearum species complex (FGSC), including F. graminearum (sensu stricto), F. pseudograminearum, F. culmorum, F. cerealis (F. crookwellense), and F. equiseti [1] [4] [7]. F. sporotrichioides and some F. oxysporum isolates have also been reported as producers, though often less consistently or at lower levels [2] [10]. Notably, F. verticillioides and F. proliferatum (major fumonisin producers) and F. solani do not produce ZEN [7] [10].

  • Conservation of the PKS Cluster: Homologs of the PKS13 (ZEA1) and PKS4 (ZEA2) genes, arranged in a divergently transcribed pair, are found in the genomes of all known ZEN-producing Fusarium species. The overall synteny and sequence conservation of the core cluster genes (PKS13, PKS4, ZEB1, ZEB2) are high within the FGSC [2] [4].

  • Variations in Cluster Composition and Regulation:

  • Differences exist in the number and function of accessory genes flanking the core PKS and ZEB genes between different Fusarium species and even between strains of F. graminearum. These variations may contribute to differences in ZEN production levels or responsiveness to environmental signals.
  • Regulatory elements, particularly the promoter regions of ZEB2, may show sequence variations impacting the strength of autoregulation or the integration of environmental signals (like pH or oxidative stress) between species.
  • Pseudogenization or Deletion: In non-producing species or strains closely related to producers, the ZEN cluster may be absent, partially deleted, or contain inactivating mutations (e.g., frame-shifts, stop codons) in one or more essential genes (like PKS13 or PKS4) [7].

  • Link to Pathogenicity: Crucially, targeted gene knockout studies demonstrate that PKS4 or PKS13 deletion mutants remain fully pathogenic on model hosts like barley roots or wheat heads, causing disease comparable to wild-type strains [1] [4]. This strongly indicates that ZEN itself is not a primary virulence factor required for host tissue invasion and maceration in these pathogens. Its production may instead confer advantages in niche competition or survival (saprophytic fitness) [4] [6].

Table 2: Zearalenone Production Capacity Across Select Fusarium Species

Fusarium SpeciesTeleomorphPrimary ToxinsZEN Production CapacityEvidence from Search Results
F. graminearumGibberella zeaeTrichothecenes (DON/NIV), ZENHigh (Consistent, significant levels) [1] [2] [4]
F. pseudograminearumGibberella coronicolaTrichothecenes (DON/NIV), ZENHigh (Often elevated in aurofusarin mutants) [1]
F. culmorumNone (Ascomycete)Trichothecenes (DON/NIV), ZENHigh [2] [4] [7]
F. cerealis (crookwellense)Gibberella intricansTrichothecenes (NIV), ZENModerate/High [2] [4]
F. equisetiGibberella intricansTrichothecenes (NIV, T-2?), ZENVariable/Low-Moderate [2] [4] [7]
F. sporotrichioidesGibberella sporotrichioidesTrichothecenes (T-2/HT-2)Reported (Often Low) [2]
F. verticillioidesGibberella moniliformisFumonisinsNone [7] [10]
F. oxysporumNectria haematococcaVarious (e.g., BEA, Fusaric acid)Rare/Low or None (Strain-dependent) [7] [10] (Generally non-producer, rare reports)
F. solaniNectria haematococcaVarious (e.g., Fusaric acid)None [7] [10]

Table 3: Environmental Factors Influencing ZEN Biosynthesis

Environmental FactorOptimal Condition for ZEN ProductionEffect on Biosynthetic GenesKey Evidence
Nitrogen AvailabilityLow/StarvationInduces (via AreA-like regulation & ZEB2) [1] [4] [8]
Carbon SourceComplex (e.g., maize, rice, maltose)Supports High Production (Simple sugars like glucose repress) [1] [5]
Ambient pHNear-neutral to Alkaline (pH 7-8)Induces; Acidic pH (pH < 6) Represses [4] [8]
Water Activity (aw)Moderate Stress (e.g., stored grains)Optimal in Moderate Range; Very Low aw Represses [7] [10]
Temperature~25°COptimal; Temperatures >28°C Repress [1] [7]
Oxidative StressPresence of ROS (e.g., H₂O₂)Induces (Links to defense response) [4] [6]
Fungal Growth PhaseStationary PhasePeak Production (Associated with secondary metabolism activation) [1] [4]

The intricate interplay of specialized PKS enzymes, hierarchical genetic regulation centered on ZEB2 autoregulation, and responsiveness to key environmental stressors defines the biosynthetic capacity for (R)-zearalenone in Fusarium species. The conservation of the core cluster within the F. graminearum species complex, coupled with its dispensability for pathogenicity, supports the hypothesis that ZEN primarily serves an ecological role in interference competition or saprophytic survival rather than directly facilitating plant infection. Advances in understanding this pathway, particularly the regulatory nodes like ZEB2 isoform balance and PKA repression, offer potential targets for future strategies aimed at preventing ZEN contamination in crops and foodstuffs.

Properties

Product Name

(R)-Zearalenone

IUPAC Name

(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1

InChI Key

MBMQEIFVQACCCH-QDBLGGKGSA-N

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1

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